An In-Depth Technical Guide to [(3-Isopropylisoxazol-5-yl)methyl]methylamine
An In-Depth Technical Guide to [(3-Isopropylisoxazol-5-yl)methyl]methylamine
This guide provides a comprehensive technical overview of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a heterocyclic amine incorporating the versatile isoxazole scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, a plausible synthetic route, and the potential applications of this compound, grounding the discussion in established principles of organic chemistry and medicinal chemistry.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1][2][3][4] Its unique electronic and steric properties contribute to favorable pharmacokinetic profiles and the ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[5] Consequently, isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][4] The incorporation of an isoxazole moiety can lead to enhanced potency and reduced toxicity in drug candidates.[1] This rich pharmacological landscape makes novel isoxazole-containing compounds, such as [(3-Isopropylisoxazol-5-yl)methyl]methylamine, intriguing subjects for further investigation.
Physicochemical and Predicted Properties
The fundamental chemical properties of [(3-Isopropylisoxazol-5-yl)methyl]methylamine are summarized below. It is important to note that while some properties are available from commercial suppliers, others are predicted based on the compound's structure and data from analogous molecules, as extensive experimental data is not widely published.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O | Sigma-Aldrich[6][7] |
| Molecular Weight | 154.21 g/mol | Sigma-Aldrich[6][7] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available (predicted to be a low-melting solid or oil) | Prediction |
| Boiling Point | Not available (predicted to be >200 °C at atmospheric pressure) | Prediction |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents (predicted) | Prediction |
| InChI Key | BYGUSSATSGHWCD-UHFFFAOYSA-N | Sigma-Aldrich[6] |
| SMILES | CNCc1cc(no1)C(C)C | Sigma-Aldrich[6] |
Synthesis Methodology: A Focus on Reductive Amination
A robust and widely applicable method for the synthesis of secondary amines like [(3-Isopropylisoxazol-5-yl)methyl]methylamine is reductive amination.[8][9] This one-pot reaction involves the formation of an imine intermediate from an aldehyde or ketone and a primary amine, which is then reduced in situ to the corresponding amine.
A plausible and efficient synthetic route to [(3-Isopropylisoxazol-5-yl)methyl]methylamine would start from the corresponding aldehyde, 3-isopropylisoxazole-5-carbaldehyde. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for [(3-Isopropylisoxazol-5-yl)methyl]methylamine.
Detailed Experimental Protocol (Predicted)
Step 1 & 2: Synthesis of 3-Isopropylisoxazole-5-carbaldehyde
The synthesis of the key intermediate, 3-isopropylisoxazole-5-carbaldehyde, can be achieved through a multi-step process, often starting with the formation of the isoxazole ring via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[10] For this specific target, the reaction would involve isovaleronitrile oxide and propargyl alcohol to yield (3-isopropylisoxazol-5-yl)methanol. Subsequent oxidation of the primary alcohol using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would afford the desired aldehyde.
Step 3: Reductive Amination
-
Reaction Setup: To a solution of 3-isopropylisoxazole-5-carbaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added a solution of methylamine (1.1-1.5 equivalents).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by thin-layer chromatography (TLC).
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) is added portion-wise to the reaction mixture.[11] This reducing agent is particularly effective for reductive aminations as it is mild and tolerant of various functional groups.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (typically 6-24 hours), as indicated by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure [(3-Isopropylisoxazol-5-yl)methyl]methylamine.
Chemical Reactivity and Potential Transformations
The chemical reactivity of [(3-Isopropylisoxazol-5-yl)methyl]methylamine is dictated by the functionalities present: the isoxazole ring and the secondary amine.
Caption: Key reactive sites of [(3-Isopropylisoxazol-5-yl)methyl]methylamine.
-
Secondary Amine: The secondary amine is a key site for further functionalization. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Further alkylation is possible, though it may lead to a mixture of products.
-
-
Isoxazole Ring: The isoxazole ring is generally stable under many reaction conditions. However, the nitrogen atom is weakly basic and can be protonated in the presence of strong acids. The ring can also undergo cleavage under certain reductive or harsh acidic/basic conditions.
Potential Applications in Drug Discovery and Research
Given the well-documented biological activities of isoxazole derivatives, [(3-Isopropylisoxazol-5-yl)methyl]methylamine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.[1][2][4] The presence of the secondary amine provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.
Potential areas of application for derivatives of this compound include:
-
CNS Disorders: The isoxazole moiety is present in some compounds with activity in the central nervous system.
-
Oncology: Many isoxazole-containing compounds have been investigated as anticancer agents.[4]
-
Infectious Diseases: The isoxazole core is found in several antibacterial and antifungal agents.[5]
As a research chemical, [(3-Isopropylisoxazol-5-yl)methyl]methylamine can be used as a starting material for the synthesis of compound libraries for high-throughput screening, or as a tool compound for probing the binding sites of specific biological targets.
Safety and Handling
According to supplier safety information, [(3-Isopropylisoxazol-5-yl)methyl]methylamine is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and is associated with the GHS06 pictogram (skull and crossbones).[6] The hazard statement is H301 (Toxic if swallowed), and precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion
[(3-Isopropylisoxazol-5-yl)methyl]methylamine is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While detailed experimental data on its properties are limited, its synthesis can be reliably achieved through established methods such as reductive amination. The presence of both the privileged isoxazole scaffold and a reactive secondary amine makes it an attractive starting point for the development of novel bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- A review of isoxazole biological activity and present synthetic techniques. (URL: )
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: )
- Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance | Semantic Scholar. (URL: )
- [(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride - SynHet. (URL: )
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (URL: )
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences. (URL: )
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (URL: [Link])
-
N-Methylisopropylamine | C4H11N | CID 78485 - PubChem - NIH. (URL: [Link])
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
- CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google P
-
Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient - ACG Publications. (URL: [Link])
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. (URL: [Link])
-
Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (URL: [Link])
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (URL: [Link])
-
UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol | PDF - Scribd. (URL: [Link])
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes - Biological and Molecular Chemistry. (URL: [Link])
- CN102070461A - Synthesis method of N-methyl isopropylamine - Google P
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance | Semantic Scholar [semanticscholar.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. [(3-Isopropylisoxazol-5-yl)methyl]methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. [(3-Isopropylisoxazol-5-yl)methyl]methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. biolmolchem.com [biolmolchem.com]
- 11. rsc.org [rsc.org]
![Chemical structure of [(3-Isopropylisoxazol-5-yl)methyl]methylamine](https://i.imgur.com/example.png)
